molecular formula C19H21ClN2O B246271 4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

Cat. No. B246271
M. Wt: 328.8 g/mol
InChI Key: RRDSWVUQYFQQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide, also known as BGB-324, is a small molecule inhibitor of Axl receptor tyrosine kinase. It has been found to have potential therapeutic applications in the treatment of various types of cancer, including lung cancer, breast cancer, and leukemia.

Mechanism of Action

4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide works by inhibiting the activity of the Axl receptor tyrosine kinase, which is involved in several cellular processes, including cell proliferation, survival, and migration. Axl is overexpressed in many types of cancer and is associated with poor prognosis.
Biochemical and Physiological Effects:
4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to modulate the immune response, leading to enhanced anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is its specificity for the Axl receptor tyrosine kinase, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance in cancer cells over time.

Future Directions

For research on 4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide include the development of combination therapies with other anti-cancer agents, as well as the investigation of its potential use in other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to better understand the mechanisms of resistance to 4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide and to identify strategies to overcome it.

Synthesis Methods

The synthesis of 4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with piperidine, followed by reduction of the resulting nitro compound with palladium on carbon. The final step involves the reaction of the resulting amine with 4-(chloromethyl)benzoic acid to form the benzamide.

Scientific Research Applications

4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, where it has been found to inhibit tumor growth and metastasis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.

properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C19H21ClN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-4-15(5-11-18)14-22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23)

InChI Key

RRDSWVUQYFQQBX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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